2-Hexanoylfuran
Description
2-Hexanoylfuran is a heterocyclic organic compound featuring a furan (B31954) ring substituted with a hexanoyl group. This structure places it within the aryl alkyl ketone class of organic compounds. hmdb.ca Its presence as a volatile organic compound (VOC) in various natural sources and its formation during thermal food processing have spurred investigations into its chemical properties and biological activities. The compound is recognized for its distinct sensory characteristics and is now being explored for novel applications in agriculture and pest management, marking it as a molecule of significant scientific interest.
In academic and chemical literature, this compound is most formally known by its IUPAC name, 1-(furan-2-yl)hexan-1-one . hmdb.cafishersci.senist.gov However, it is frequently referred to by a variety of synonyms, which include Pentyl 2-furyl ketone, 2-Furyl pentyl ketone, and 1-(2-Furanyl)-1-hexanone. nist.govlookchem.comflavscents.com Its identity is unequivocally established by its unique CAS Registry Number, 14360-50-0. nist.govlookchem.comsigmaaldrich.com The compound's molecular formula is C₁₀H₁₄O₂. lookchem.comsigmaaldrich.comchemicalbook.com
Below is a comprehensive table of its chemical identifiers and properties.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(furan-2-yl)hexan-1-one | hmdb.cafishersci.sefishersci.com |
| Synonyms | Pentyl 2-furyl ketone, 2-Furyl n-pentyl ketone, n-Amyl 2-furyl ketone | nist.govlookchem.comflavscents.com |
| CAS Number | 14360-50-0 | lookchem.comsigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₁₀H₁₄O₂ | lookchem.comsigmaaldrich.comchemicalbook.com |
| Molecular Weight | 166.22 g/mol | fishersci.selookchem.comsigmaaldrich.com |
| PubChem CID | 61738 | fishersci.se |
| EC Number | 238-333-0 | sigmaaldrich.comlabnovo.com |
| InChI Key | YUAYWSBSIJVIBS-UHFFFAOYSA-N | fishersci.senist.gov |
| SMILES | CCCCCC(=O)C1=CC=CO1 | fishersci.se |
| Physical Form | Colourless to yellow liquid | fao.orgthegoodscentscompany.com |
| Boiling Point | 125-127°C (at 15 mmHg) | fishersci.selookchem.com |
| Density | 0.994 g/cm³ | fishersci.selookchem.com |
| Refractive Index | 1.489 - 1.496 | fishersci.selookchem.comthegoodscentscompany.com |
The study of furan-containing compounds has a rich history dating back to the late 18th century. The name "furan" itself is derived from the Latin word furfur, meaning bran. atamanchemicals.comwikipedia.org The first derivative to be documented was 2-furoic acid, which was prepared by Carl Wilhelm Scheele in 1780. atamanchemicals.combritannica.comzenodo.org This was followed by the reporting of furfural (B47365), another key derivative, by Johann Wolfgang Döbereiner in 1831. atamanchemicals.comwikipedia.org Furan itself was first synthesized by Heinrich Limpricht in 1870. atamanchemicals.comwikipedia.org These pioneering discoveries laid the groundwork for the exploration of the vast chemical family of furans.
Research into this compound emerged much later, primarily within the context of food and flavor chemistry. It was identified as a volatile compound contributing to the aroma and flavor of various food products, such as fried potatoes. nih.gov Its organoleptic properties, described as having sweet, fruity, green, and waxy taste characteristics and an apricot or peach-like odor, led to its use as a flavoring agent. lookchem.comchemicalbook.comfao.org Early academic studies also investigated its behavior in chemical reactions, such as its radiolysis in the presence of 2-propanol. acs.org This foundational work established its identity and initial applications, paving the way for more recent biological investigations.
The significance of this compound in modern research is diverse, spanning natural product chemistry, agrochemicals, and microbiology.
Detailed Research Findings:
Natural Product and Volatile Compound: this compound is a significant natural volatile organic compound (VOC) identified in various plant species. Notably, it is the main volatile emitted by the leaves of Chinese green basil (Perilla frutescens var. frutescens) at the microgreens stage, constituting up to 56% of the total VOCs. researchgate.netdntb.gov.ua It has also been identified as a key component in the essential oil of Perilla frutescens, where its concentration can be as high as 42.15%. mdpi.comresearchgate.netresearchgate.netd-nb.info Furthermore, research has shown that the fungus Trichoderma harzianum produces this compound as a VOC in liquid cultures. scispace.comoup.com
Agrochemical Potential: A major trajectory of current research focuses on its biological activities for agricultural applications.
Insecticidal and Repellent Properties: Studies have demonstrated that this compound possesses significant insecticidal activity against the mosquito Culex pipiens pallens. It acts as a potent larvicide, ovicide, repellent, and oviposition deterrent. mdpi.comresearchgate.netresearchgate.net Research has shown its larvicidal LC₅₀ to be 25 mg/L, and at a concentration of 80 mg/L, it can achieve 98% egg mortality. nih.gov These findings position this compound as a promising candidate for the development of new plant-based biopesticides. nih.govmdpi.com
Herbicide Safener: Recent investigations have revealed that this compound can act as a herbicide safener. It effectively mitigates the phytotoxicity caused by the herbicide Fenoxaprop-P-Ethyl in rice seedlings. mdpi.com The application of 50 mg/L of this compound was found to increase the tolerance of rice shoot length and fresh weight to the herbicide by factors of 5.32 and 5.35, respectively. mdpi.comresearchgate.net This highlights its potential for use as a natural safener to enhance crop safety in weed management programs. mdpi.com
Food Chemistry: Beyond its role as an added flavoring agent, this compound is also studied as a product of the Maillard reaction, a key chemical process in the browning of food. mdpi.com It has been identified in reaction systems involving glucose, cysteine, and unsaturated aldehydes, indicating its formation during the cooking of certain foods. mdpi.com
Current and future research is expected to continue exploring these promising avenues. Further studies will likely focus on optimizing its application as a biopesticide, understanding its mode of action as a herbicide safener, and exploring its biosynthesis in plants and microorganisms. Its unique combination of properties ensures that this compound will remain a compound of interest in both fundamental and applied chemical and biological sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAYWSBSIJVIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065760 | |
| Record name | 1-Hexanone, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Apricot, peach-like aroma | |
| Record name | Pentyl 2-furyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Pentyl 2-furyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.992-0.998 | |
| Record name | Pentyl 2-furyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14360-50-0 | |
| Record name | 2-Hexanoylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14360-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Furyl pentyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014360500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanone, 1-(2-furanyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27361 | |
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| Record name | 1-Hexanone, 1-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexanone, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-furyl)hexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.833 | |
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| Record name | 2-FURYL PENTYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53176V524S | |
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| Record name | Pentyl 2-furyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032462 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Occurrence and Distribution of 2 Hexanoylfuran in Natural Systems
Biosynthesis and Metabolic Pathways in Organisms
The formation of 2-Hexanoylfuran involves intricate biochemical pathways, utilizing various precursors and enzymatic reactions. While the precise step-by-step synthesis is a subject of ongoing research, existing studies on related compounds provide insight into its formation.
The biosynthesis of furan (B31954) derivatives and other volatile terpenoids in plants generally occurs via two main pathways: the mevalonic acid (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the chloroplasts. nih.gov These pathways produce C5-isoprene units, which are the fundamental building blocks. nih.gov These precursors are then converted into larger molecules like geranyl diphosphate (B83284) (GPP) and farnesyl diphosphate (FPP) by enzymes known as prenyltransferases. nih.gov
The synthesis of certain volatile compounds, including ketones and aldehydes, can also be linked to the tricarboxylic acid (TCA) cycle, which provides precursor molecules. mdpi.com Furthermore, fatty acid derivatives are known to be utilized in the biosynthesis of various volatile molecules. mdpi.com A proposed synthetic route for a similar compound, 2-dodecanoyl furan, involves the cross-ketonization of 2-furoic acid and lauric acid, suggesting that fatty acids and furan precursors are key to forming acylfurans. rsc.org This process, catalyzed by metal oxides in industrial synthesis, may mirror biological mechanisms involving enzymatic activity. rsc.org It is plausible that the biosynthesis of this compound follows a similar pathway involving a furan precursor and a six-carbon fatty acid derivative (hexanoic acid).
The production of secondary metabolites like this compound is under tight genetic control, often regulated by transcription factors that respond to developmental cues and environmental stress. mdpi.com For instance, in Artemisia argyi, UV-B radiation was found to upregulate key genes in the MEP pathway, such as 1-Deoxy-D-xylulose-5-phosphate synthase (DXS), leading to an enhanced synthesis of various volatile compounds, including this compound. mdpi.com
Transcription factors from families like MYB, bHLH, and HY5 are known to play a central role in regulating the metabolic pathways responsible for producing volatile compounds. mdpi.com Studies on Perilla frutescens have also shown a strong correlation between MIKCC-type MADS-box genes and key genes involved in lipid synthesis and flavonoid metabolism, indicating their potential regulatory role in the production of the plant's chemical constituents. researchgate.net This suggests that the biosynthesis of this compound is likely controlled by a network of regulatory genes that can modulate the expression of necessary biosynthetic enzymes in response to various stimuli.
Presence in Plant Species
This compound has been identified as a significant volatile component in the essential oil of several plants, most notably Perilla frutescens. nih.govnih.govresearchgate.net It is one of many compounds that contribute to the characteristic aroma and biological properties of the plant.
Perilla frutescens, an annual herb in the mint family, is well-documented as a source of this compound. nih.govnih.gov The compound is found in the essential oil extracted from various parts of the plant, including the leaves, buds, stems, and seeds. spkx.net.cn In some analyses, this compound has been identified as the major component of the essential oil, constituting up to 49.7% of the total volume. nih.govresearchgate.net However, its relative content can vary significantly. nih.govresearchgate.net
The chemical composition of Perilla frutescens essential oil, including the concentration of this compound, exhibits considerable variation among different cultivars. The two most common varieties are distinguished by their leaf color: green (P. frutescens var. frutescens) and red/purple (P. frutescens var. crispa). researchgate.netnih.gov
Studies have shown that the green variety tends to have a higher content of this compound compared to the red variety. In one comparative analysis of volatile organic compounds (VOCs) at the microgreens stage, this compound was the main volatile emitted by the green variety, while D-Limonene was dominant in the red variety. researchgate.netdntb.gov.ua This highlights a distinct biochemical difference between the two cultivars.
Table 1: Comparison of Major Volatile Compounds in Perilla frutescens Varieties
| Variety | Major Volatile Compound(s) |
| Green (P. frutescens var. frutescens) | This compound researchgate.netdntb.gov.ua |
| Red/Purple (P. frutescens var. crispa) | D-Limonene researchgate.netdntb.gov.ua |
The biosynthesis and accumulation of secondary metabolites in plants are significantly influenced by external conditions. nih.govresearchgate.net Factors such as the growth environment, geographical location of cultivation, and the specific extraction methods used can lead to variations in the chemical profile of Perilla frutescens essential oil. nih.govresearchgate.net
Environmental stressors, in particular, can trigger changes in a plant's physiology and the biosynthesis of secondary metabolites. unica.it For example, exposure to abiotic stress factors like UV-B radiation has been shown to enhance the production of bioactive components in medicinal plants. unica.it A study on Artemisia argyi demonstrated that UV-B irradiation significantly increased the concentration of volatile compounds, including terpenoids and heterocyclic compounds like this compound. mdpi.com This suggests that light conditions and other environmental pressures can directly impact the genetic and enzymatic pathways responsible for synthesizing this compound in Perilla frutescens. Furthermore, the developmental stage of the plant affects its volatile emissions; the emission of this compound was found to be significantly higher at the microgreens stage compared to the mature stage in the green variety of Perilla. researchgate.net
Other Botanical Sources and Their Significance
This compound is a volatile organic compound that has been identified in a variety of botanical sources. Research has shown its presence in the essential oils and leaves of several plants, where it contributes to their characteristic aroma and possesses other significant biological activities.
One of the most notable sources of this compound is Perilla frutescens, commonly known as Chinese basil or perilla. nih.govmdpi.com Studies have identified it as a primary component of the essential oil extracted from perilla leaves. mdpi.comresearchgate.net Specifically, it is the main volatile compound emitted by the leaves of the green variety, Perilla frutescens var. frutescens, particularly at the microgreens stage. dntb.gov.ua The significance of its presence in Perilla oil extends beyond aroma; research has highlighted its potential as a plant-based biopesticide due to its demonstrated insecticidal effects against mosquitoes like Culex pipiens pallens. mdpi.commdpi.comresearchgate.net
The compound has also been detected in the leaves of the loquat tree (Eriobotrya japonica). botanicalsciences.com.mx Furthermore, analyses of different varieties of plum fruits (Prunus domestica) have identified this compound as one of the many volatile compounds contributing to their complex aromatic makeup. cabidigitallibrary.org It has also been found in varieties of pak choi (Brassica rapa L. ssp. chinensis var. Makino), where it is considered a characteristic aroma substance. researchgate.net The presence of this compound in these diverse plant species underscores its role as a natural flavor and fragrance component.
Table 1: Botanical Sources of this compound
| Botanical Source | Plant Part | Significance | References |
|---|---|---|---|
| Perilla frutescens (Perilla) | Leaves, Essential Oil | Main volatile in green variety, potential biopesticide | nih.govmdpi.comresearchgate.netdntb.gov.uamdpi.comresearchgate.net |
| Eriobotrya japonica (Loquat) | Leaves | Component of leaf volatiles | botanicalsciences.com.mx |
| Prunus domestica (Plum) | Fruit | Contributor to fruit aroma | cabidigitallibrary.org |
Detection in Fermented Products and Food Systems
This compound is not only found in fresh botanicals but is also a key volatile compound detected in a range of fermented foods and food systems. Its formation and contribution to the final flavor profile are of significant interest in food science.
The compound has been identified in pickles made from fermented Cardamine violifolia, a selenium-rich vegetable. mdpi.comresearchgate.net It is also a component of Novel Pasture-style Laozao, a type of fermented rice beverage. researchgate.net In the production of traditional Chinese strong-flavor Baijiu, this compound is found in the fermentation starter known as Daqu. nih.gov Furthermore, its presence has been confirmed in the enzymatic hydrolysate of soybean protein isolate following fermentation with Corynebacterium glutamicum. nih.gov Beyond fermented foods, it is also a constituent of smoke condensates used to impart smoky flavors to various food products. jfda-online.com
Formation during Fermentation Processes
The formation of this compound in food systems is often linked to fermentation and thermal processing. During the fermentation of Cardamine violifolia pickles, the concentration of this compound, along with other heterocyclic compounds, generally increases, making it a primary aroma contributor in the final product. mdpi.com In the fermentation of Novel Pasture-style Laozao, this compound was identified as a major heterocyclic compound, with its content peaking in the earlier stages of fermentation. researchgate.net
Research into the fermentation of Chinese strong-flavor Daqu showed that the specific yeast strain used plays a crucial role. Fermentation with Wickerhamomyces anomalus yielded the highest total concentration of furans, including this compound. nih.gov Similarly, in the fermentation of soybean protein isolate, this compound was detected in the fermented product but was absent in the unfermented control, indicating its formation during the fermentation process. nih.gov
Model system studies provide further insight into its chemical origins. Research has shown that this compound can be formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Specifically, it was generated from the thermal degradation of lipid oxidation products in a system containing glucose, cysteine, and (E)-2-nonenal. nih.govresearchgate.net
Role in Aroma Profiles of Food Products
This compound is a significant contributor to the aroma of various food products due to its distinct sensory characteristics. It is described as having sweet, green, and beany notes. mdpi.comresearchgate.net Other descriptions characterize its taste profile as sweet, fruity, green, waxy, and beany, with an odor reminiscent of apricot and peach. lookchem.comfao.org
In fermented C. violifolia pickles, it is considered a primary aroma contributor. mdpi.comresearchgate.net In the context of fermented beverages like Novel Pasture-style Laozao, heterocyclic compounds such as this compound are known to impart pleasant roasted and nutty aromas. researchgate.net Due to these desirable flavor characteristics, this compound is utilized as a flavoring agent in the food industry. lookchem.comeuropa.eu Its role as a key aroma substance has also been noted in pak choi. researchgate.net In smoked foods, it is one of the many volatile compounds in smoke condensates that create the final complex flavor profile. jfda-online.com
Table 2: this compound in Fermented Products
| Fermented Product | Role / Finding | References |
|---|---|---|
| Cardamine violifolia Pickles | Primary aroma contributor; concentration increases after fermentation. | mdpi.comresearchgate.net |
| Novel Pasture-style Laozao | Major heterocyclic compound, provides roasted/nutty notes. | researchgate.net |
| Chinese Strong-flavor Daqu | Formation is dependent on the yeast strain used in fermentation. | nih.gov |
Advanced Synthetic Methodologies for 2 Hexanoylfuran
Established Chemical Synthesis Routes
The most traditional and widely established method for synthesizing 2-acylfurans, including 2-hexanoylfuran, is the Friedel-Crafts acylation. sigmaaldrich.com This reaction involves the electrophilic substitution of an acyl group onto the furan (B31954) ring, typically at the highly reactive C2 position.
The reaction is generally carried out by treating furan with an acylating agent, such as hexanoyl chloride or hexanoic anhydride, in the presence of a Lewis acid catalyst. lookchem.comgoogleapis.com While aluminum chloride (AlCl₃) is a common catalyst for Friedel-Crafts reactions, its application with furan can be problematic due to the furan ring's sensitivity to strong acids, which can lead to polymerization and reduced yields. stackexchange.comnih.gov Consequently, milder Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are often preferred, providing better control and higher yields of the desired 2-acylfuran. stackexchange.com
A significant advancement in this area is the use of solid acid catalysts, which facilitate easier separation and recycling. One such method employs phosphonic acid-functionalized resins (e.g., ES 467 H⁺) as heterogeneous catalysts. tandfonline.com In this process, furan is reacted with hexanoic acid in the presence of trifluoroacetic anhydride. tandfonline.com The resin promotes the formation of the acylium ion under mild conditions (room temperature), leading to high yields of this compound (referred to as pentylfurylketone) with minimal polymer formation. tandfonline.com This approach offers superior performance compared to mineral acids or sulfonic ion-exchange resins, which tend to produce significant amounts of polymeric byproducts under similar conditions. tandfonline.com
| Method | Acylating Agent | Catalyst | Key Features |
| Classical Friedel-Crafts | Hexanoyl Chloride | AlCl₃, BF₃·OEt₂ | Standard method; BF₃·OEt₂ is preferred to minimize polymerization of the acid-sensitive furan ring. stackexchange.com |
| Friedel-Crafts (Anhydride) | Hexanoic Anhydride | Lewis Acids | Alternative to acyl chlorides, often used with milder catalysts. lookchem.com |
| Heterogeneous Catalysis | Hexanoic Acid / Trifluoroacetic Anhydride | Phosphonic Resin | Milder conditions (25°C), high selectivity, recyclable catalyst, and reduced byproduct formation. tandfonline.com |
Enantioselective and Stereoselective Synthesis Approaches
The this compound molecule itself is achiral. Therefore, enantioselective synthesis strategies are not directed at the molecule itself but rather at subsequent transformations of its ketone functional group to create a chiral center. The carbonyl group of this compound serves as a prochiral center, which can be reduced to a chiral secondary alcohol, (1-(furan-2-yl)hexan-1-ol).
A prominent example of this strategy is found in the asymmetric total synthesis of the marine alkaloid (+)-monanchorin. lookchem.com In this multi-step synthesis, a key transformation is the enantioselective reduction of a 2-acylfuran precursor. This is achieved using a Noyori-type asymmetric reduction, a well-established method that employs a chiral ruthenium catalyst to deliver hydrogen to one face of the ketone with high selectivity. This step effectively sets the stereochemistry for the rest of the synthesis. lookchem.com
General strategies for the enantioselective reduction of ketones are broadly applicable to this compound. These include catalytic asymmetric transfer hydrogenation, often utilizing chiral catalysts in combination with a hydrogen donor like isopropanol (B130326) or formic acid. Asymmetric organocatalysis also presents viable routes for transformations involving the ketone. emorychem.science While direct enantioselective synthesis of a chiral derivative from furan is complex, the reduction of the readily available this compound is a practical and powerful approach to access chiral building blocks.
Biocatalytic and Chemoenzymatic Synthesis
Biocatalytic and chemoenzymatic approaches leverage the high selectivity of enzymes to perform specific chemical transformations, often under mild and environmentally benign conditions. acs.org The presence of this compound as a naturally occurring volatile compound in various plants, such as Artemisia argyi and Valeriana fauriei, suggests the existence of biosynthetic pathways that could be harnessed for its production. mdpi.commdpi.com
Chemoenzymatic synthesis combines conventional chemical reactions with enzyme-catalyzed steps. iupac.orgnih.gov For this compound, a common chemoenzymatic strategy involves the chemical synthesis of the furan ketone followed by an enzymatic reduction of the prochiral carbonyl group. This is analogous to the chemical enantioselective methods described previously but uses a biocatalyst. Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are highly efficient for this purpose, capable of producing chiral alcohols with very high enantiomeric excess (>99% ee). nih.gov
The key advantages of using enzymes include:
High Enantioselectivity: Enzymes can distinguish between the two faces of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product.
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which avoids the degradation of sensitive substrates like furan. acs.org
Novel Approaches and Green Chemistry Principles in Synthesis
Modern synthetic chemistry increasingly emphasizes the development of novel methodologies that align with the principles of green chemistry, focusing on atom economy, use of renewable feedstocks, and avoidance of hazardous reagents. acs.orgbeilstein-journals.orgcore.ac.uk
Cross-Ketonization of Carboxylic Acids: A significant green alternative to Friedel-Crafts acylation is the cross-ketonization of 2-furoic acid with hexanoic acid. rsc.orgsci-hub.sersc.org Both starting materials can potentially be derived from biomass—2-furoic acid from furfural (B47365) and hexanoic acid from vegetable oils. rsc.org This reaction is typically performed in the gas or liquid phase over a solid heterogeneous catalyst, producing this compound, carbon dioxide, and water as the only products. rsc.org This pathway is irreversible and avoids the use of stoichiometric activators or corrosive acids. rsc.org
Various metal oxides have been screened as catalysts for this transformation, with magnesium oxide (MgO) showing particular promise due to its high selectivity. sci-hub.sersc.org
| Catalyst | Reactant Conversion (Hexanoic Acid) | Product Yield (this compound) |
| MgO | 98.2% | 85.1% |
| CaO | 97.5% | 76.5% |
| ZrO₂ | 98.1% | 65.3% |
| MgAlO₄ | 96.3% | 52.1% |
| CeO₂ | 98.5% | 45.6% |
| MnO₂ | 97.9% | 42.1% |
| Data derived from studies on the ketonization of furoic acid and hexanoic acid. sci-hub.se |
Intercepted Meyer-Schuster Rearrangement: Another novel and mild method for the synthesis of 2-acylfurans involves an intramolecular intercepted Meyer-Schuster rearrangement. acs.orgnih.gov This pathway starts from easily accessible cis-6-hydroxyhex-2-en-4-ynals. Treatment with an acid catalyst, such as methanesulfonic acid, at low temperature triggers a cascade reaction that efficiently forms the 2-acylfuran structure. acs.org This methodology has a broad substrate scope and represents a conceptually new approach to furan synthesis. acs.orgnih.gov
These modern approaches highlight a shift towards more sustainable and efficient chemical manufacturing, reducing waste and utilizing renewable resources for the production of valuable compounds like this compound.
Mechanistic Investigations of Biological Activities of 2 Hexanoylfuran
Insecticidal and Pest Control Mechanisms
2-Hexanoylfuran exhibits notable insecticidal properties, particularly against the mosquito species Culex pipiens pallens, which is a vector for various pathogens. nih.govsemanticscholar.org Its efficacy has been demonstrated across multiple life stages of the mosquito, including larval and egg phases, and it also acts as a behavioral modifier. semanticscholar.orgresearchgate.net
Studies have confirmed the potent larvicidal effects of this compound on the third-instar larvae of Culex pipiens pallens. nih.govresearchgate.net The compound's lethal concentration 50 (LC50), which is the concentration required to cause death in 50% of the tested population, was determined to be 25 mg/L. nih.govsemanticscholar.org Beyond mortality, exposure to this compound induced significant morphological and developmental abnormalities in the mosquito larvae. researchgate.net Observed effects included physical malformations, the emergence of dead, blackened pupae, the formation of larval-pupal and pupal-adult intermediates, and failures in adult emergence. researchgate.netresearchgate.net
Table 1: Larvicidal Activity of this compound against Culex pipiens pallens
| Parameter | Value | Source(s) |
| Target Species | Culex pipiens pallens (Third-instar larvae) | researchgate.net |
| LC50 | 25 mg/L | nih.govsemanticscholar.org |
| Observed Effects | Mortality, morphological deformities, developmental disruption | researchgate.netresearchgate.net |
The insecticidal action of this compound extends to the mosquito's egg stage, demonstrating significant ovicidal activity. nih.gov Research indicates that controlling egg hatching is a vital approach for managing vector populations. researchgate.net In laboratory assays, the application of this compound at a concentration of 80 mg/L resulted in 98% egg mortality for Culex pipiens pallens. nih.govsemanticscholar.orgresearchgate.netresearchgate.net This high rate of mortality suggests that the compound can effectively prevent the emergence of larvae, thus disrupting the mosquito life cycle at a very early stage. researchgate.net
Table 2: Ovicidal Activity of this compound against Culex pipiens pallens
| Parameter | Concentration | Mortality Rate | Source(s) |
| Ovicidal Effect | 80 mg/L | 98% | nih.govsemanticscholar.orgresearchgate.netresearchgate.net |
In addition to its lethal effects, this compound functions as a behavioral modifier by repelling adult mosquitoes and deterring egg-laying (oviposition). semanticscholar.orgresearchgate.net The selection of an egg-laying site is a critical step in the mosquito life cycle, and deterring this can significantly reduce the establishment of breeding sites. researchgate.net this compound has proven to be a more effective oviposition deterrent than the essential oil from which it is derived. researchgate.net At a concentration of 30 mg/L, it achieved a 93% effective repellency in an oviposition assay, with an Oviposition Activity Index (OAI) of -0.88. semanticscholar.orgresearchgate.netnih.gov
While the compound showed 100% repellency against adult mosquitoes initially, its effectiveness at lower concentrations (1% or 5%) was found to diminish within 30 to 60 minutes. nih.gov
Table 3: Oviposition Deterrence of this compound against Culex pipiens pallens
| Concentration | Effective Repellency | Oviposition Activity Index (OAI) | Source(s) |
| 30 mg/L | 93% | -0.88 | semanticscholar.orgresearchgate.netnih.gov |
Investigations into the physiological mechanism of this compound's larvicidal action point to the midgut as a primary target. researchgate.net Histopathological analysis of Culex pipiens pallens larvae exposed to the compound revealed significant damage to the midgut tissues. researchgate.net Photomicrographs showed damage to the epithelial cells and the formation of vacuoles within the gut, indicating a disruption of normal digestive and absorptive processes. researchgate.net This gut toxicity is a likely contributor to the observed larval mortality and developmental defects.
Phytotoxicity Mitigation and Safener Activity
Beyond its insecticidal properties, this compound has been identified as a potent herbicide safener, a compound that protects crops from herbicide-induced injury without compromising weed control. mdpi.comdntb.gov.ua
Research has demonstrated that this compound can effectively mitigate the phytotoxic effects of the herbicide Fenoxaprop-P-ethyl (FE) in rice seedlings (Oryza sativa). mdpi.comdntb.gov.ua Fenoxaprop-P-ethyl, an aryloxyphenoxypropionate herbicide, can cause significant damage to rice crops. nih.gov When co-applied with the herbicide, this compound significantly enhanced the tolerance of the rice seedlings to FE stress. mdpi.comnih.gov
The administration of 50 mg/L of this compound increased the tolerance of rice shoot length to the herbicide by 5.32-fold and the tolerance of fresh weight by 5.35-fold. mdpi.comdntb.gov.ua The growth rate required to cause a 50% reduction in growth (GR50) for rice shoot length increased from 0.38 mg/L with the herbicide alone to 2.04 mg/L when this compound was added. mdpi.comresearchgate.net Similarly, the GR50 for fresh weight increased from 0.40 mg/L to 2.13 mg/L. mdpi.com This level of protection is comparable to that of commercial safeners like isoxadifen-ethyl (B1672638) hydrolysate. mdpi.comnih.gov The mechanism of safeners typically involves enhancing the crop's natural detoxification pathways, often by inducing the expression of enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which metabolize the herbicide into non-toxic forms. researchgate.netnih.gov
Table 4: Safener Activity of this compound on Rice Seedlings Treated with Fenoxaprop-P-ethyl (FE)
| Parameter | FE Treatment Alone | FE + this compound (50 mg/L) | Fold Increase in Tolerance | Source(s) |
| GR50 (Shoot Length) | 0.38 mg/L | 2.04 mg/L | 5.32 | mdpi.comresearchgate.net |
| GR50 (Fresh Weight) | 0.40 mg/L | 2.13 mg/L | 5.35 | mdpi.com |
| Injury Recovery Rate (IRR) - Shoot Length | - | 73.17% | - | mdpi.comdntb.gov.ua |
| Injury Recovery Rate (IRR) - Fresh Weight | - | 73.02% | - | mdpi.comdntb.gov.ua |
Mechanisms of Action as a Natural Safener
This compound has emerged as a promising natural safener, a compound that protects crop plants from herbicide-induced injury without compromising the herbicide's effectiveness against weeds. researchgate.netresearchgate.net Its mechanisms are rooted in its ability to enhance the plant's innate defense and detoxification systems.
Influence on Herbicide Detoxification Pathways in Plants
The primary mechanism by which safeners protect crops is by accelerating the metabolic detoxification of herbicides within the plant. researchgate.netineosopen.org This process typically involves three phases. Phase I involves the modification of the herbicide molecule, often through oxidation catalyzed by cytochrome P450-dependent monooxygenases. ineosopen.org In Phase II, the modified herbicide is conjugated with endogenous molecules like glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), to form a less toxic, more water-soluble compound. researchgate.netineosopen.org Phase III involves transporting these non-toxic conjugates into the vacuole or cell wall. researchgate.net
Studies indicate that safeners work by inducing the expression of the genes responsible for these detoxification enzymes. researchgate.netresearchgate.netineosopen.org Research on perilla leaf essential oil (PEO), of which this compound is a key active component, has demonstrated its potential as a natural safener. researchgate.netmdpi.comnih.gov In studies involving the herbicide fenoxaprop-P-ethyl (FE), which can be phytotoxic to rice, this compound was the most effective component in mitigating this damage. mdpi.comnih.gov The application of 50 mg/L of this compound significantly increased the tolerance of rice to FE, boosting the GR₅₀ values (the concentration of herbicide required to cause 50% growth reduction) for shoot length and fresh weight by factors of 5.32 and 5.35, respectively. mdpi.comnih.gov This enhancement of tolerance is a strong indicator of the induction of detoxification pathways, allowing the rice plant to metabolize the herbicide more rapidly and prevent cellular damage.
Table 1: Mitigation Effect of this compound on Fenoxaprop-P-Ethyl (FE) Phytotoxicity in Rice
| Treatment | Parameter | Injury Recovery Rate (IRR) % | Tolerance Increase Factor |
|---|---|---|---|
| 50 mg/L this compound + FE | Shoot Length | 73.17% mdpi.com | 5.32 nih.gov |
| 50 mg/L this compound + FE | Fresh Weight | 73.02% mdpi.com | 5.35 nih.gov |
Modulation of Plant Stress Responses
Beyond direct detoxification, the safening effect of this compound is also linked to the broader modulation of plant stress responses. When a plant encounters a stressor like a herbicide, a complex signaling cascade is initiated. arxiv.org This can lead to oxidative stress, where an excess of reactive oxygen species (ROS) damages cellular components. frontiersin.org
Safeners can help manage these stress responses. researchgate.net Plants possess sophisticated systems to cope with environmental stress, involving hormonal signaling and epigenetic modifications like DNA methylation. arxiv.orgfrontiersin.orgscitechnol.com By mitigating the initial chemical injury through enhanced detoxification, this compound likely reduces the intensity of the downstream stress cascade. This allows the plant to maintain metabolic homeostasis and avoid the severe growth inhibition that would otherwise occur. The ability of this compound to improve the injury recovery rate (IRR) of rice seedlings treated with herbicides is a clear demonstration of its capacity to help the plant overcome the physiological stress imposed by the chemical. researchgate.netmdpi.com
Antioxidant Activities and Associated Mechanisms
This compound is a component of various plant essential oils, such as those from Perilla frutescens, which are known to possess antioxidant properties. spkx.net.cnresearchgate.netnih.gov Antioxidant compounds can neutralize harmful free radicals, thereby preventing oxidative stress, a process implicated in numerous diseases and degenerative conditions. mdpi.comscispace.com
Potential Pharmacological Properties and Underlying Mechanisms
Emerging research highlights the potential of this compound in medicine, particularly for its anti-inflammatory and antimicrobial effects.
Anti-inflammatory Pathways
Inflammation is a complex biological response involving various cellular and molecular pathways. Chronic inflammation is a key factor in many diseases. mdpi.com Research has indicated that this compound possesses anti-allergic and anti-dermatitis properties. mdpi.com Its anti-inflammatory action is likely tied to the modulation of key signaling pathways.
Studies on essential oils containing this compound have shown they can suppress the production of pro-inflammatory mediators. nih.govsemanticscholar.org A primary target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. mdpi.comresearchgate.net Activation of NF-κB leads to the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory molecules. frontiersin.orgmdpi.comnih.gov Essential oils containing compounds like this compound have been shown to inhibit the activation of NF-κB, thereby downregulating the entire inflammatory cascade. nih.govresearchgate.net For instance, the essential oil of Perilla frutescens was found to reduce serum levels of NF-κB, IL-1, IL-6, and IL-17 in an animal model of psoriasis, an inflammatory skin disease. mdpi.com
Antimicrobial Effects
This compound has also been identified as a component in essential oils with notable antimicrobial and insecticidal activity. mdpi.comnih.govsemanticscholar.org It has demonstrated larvicidal effects against mosquitoes (Culex pipiens pallens), suggesting its potential as a plant-based biopesticide. mdpi.com In one study, this compound was more effective than the whole perilla essential oil in killing larvae, with a 50% lethal concentration (LC₅₀) of 25 mg/L. mdpi.com
The mechanism of its antimicrobial action appears to involve the disruption of microbial cell integrity. researchgate.net Studies on other essential oils have shown that their components can damage the cell membrane, leading to increased permeability. This compromises the cell's ability to maintain its internal environment, causing the leakage of critical intracellular components like ATP and nucleic acids, ultimately resulting in cell death. researchgate.net The presence of this compound in Perilla frutescens essential oil, which has been incorporated into chitosan-based films, has been linked to a commendable antimicrobial effect, suggesting its utility in food preservation. semanticscholar.org
Neuroprotective Effects
While this compound is a known constituent of Perilla frutescens, a plant recognized for its potential neuroprotective properties, direct scientific evidence specifically attributing neuroprotective effects to this compound remains limited in the current body of research. innovareacademics.innih.gov The neuroprotective activity associated with Perilla frutescens is often credited to other compounds present in the plant, such as α-linolenic acid, which has demonstrated anti-inflammatory and anti-apoptotic effects in mouse brain cells. innovareacademics.in
Research into related chemical structures has shown promise. For instance, studies on 2-arylbenzo[b]furans, a class of furan (B31954) derivatives, have indicated potential neuroprotective and anti-neuroinflammatory effects. nih.gov These findings suggest that the furan chemical scaffold is of interest in the development of treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov However, it is crucial to note that these studies did not investigate this compound itself. Further research is required to determine if this compound possesses any intrinsic neuroprotective capabilities.
Other Documented Pharmacological Activities
Beyond the context of neuroprotection, this compound has been documented to exhibit other distinct pharmacological and biological activities. The primary reported activities are centered on its effects as an insecticide and a plant growth regulator.
Insecticidal and Repellent Activities:
Significant research has highlighted the potent insecticidal properties of this compound, particularly against the mosquito species Culex pipiens pallens. mdpi.comresearchgate.net Studies have demonstrated that this compound possesses larvicidal and ovicidal activity, effectively reducing the survival rates of mosquito larvae and eggs. researchgate.netsemanticscholar.org In larvicidal assays, this compound was found to be more potent than the essential oil of Perilla frutescens from which it is derived. semanticscholar.org
Furthermore, this compound acts as a repellent and an oviposition deterrent. researchgate.net It has been shown to effectively discourage female mosquitoes from laying eggs in treated areas. researchgate.netsemanticscholar.org Research indicates that this compound is more effective at deterring oviposition than the whole perilla essential oil, achieving a high level of repellency at lower concentrations. researchgate.net
Herbicide Safening Effects:
In the realm of agriculture, this compound has been identified as a potent mitigator of herbicide-induced phytotoxicity in rice seedlings. mdpi.com It has shown a significant ability to alleviate the damaging effects of the herbicide fenoxaprop-P-ethyl. mdpi.com When applied to rice, this compound was the most effective component from perilla leaf essential oil in improving the tolerance of the seedlings to the herbicide, as measured by the recovery rates of shoot length and fresh weight. mdpi.com This suggests its potential application as a natural safener to protect crops from herbicide injury. mdpi.commdpi.com
Structure Activity Relationship Studies and Derivatization of 2 Hexanoylfuran
Systematic Structural Modifications and Analog Synthesis
The synthesis of 2-hexanoylfuran analogs is a key strategy for elucidating SAR. One common approach involves the Friedel-Crafts acylation, a versatile method for introducing acyl groups onto aromatic rings. nih.gov For instance, hexanoyl chloride can be reacted with furan (B31954) derivatives in the presence of a Lewis acid like tin tetrachloride (SnCl4) to yield this compound and its analogs. nih.gov
Systematic modifications often target three main regions of the this compound molecule:
The Furan Ring: Replacing the furan ring with other heterocyclic systems, such as pyrimidine, quinoline, or isoquinoline, can significantly alter the molecule's electronic properties and steric profile, potentially leading to changes in biological activity. google.com
The Acyl Chain: Variations in the length and branching of the hexanoyl chain can impact the compound's lipophilicity and its ability to interact with biological targets.
Substituents on the Furan Ring: Introducing different functional groups onto the furan ring can modulate the molecule's polarity, reactivity, and binding affinity.
A notable example of analog synthesis is the preparation of heterocyclic lipoxin analogs, where the furan ring of this compound is incorporated into a more complex scaffold designed to inhibit acute inflammation. google.com
Impact of Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. For example, the introduction of a sulfonic acid group at the 3-position of the furan ring, as seen in 5-ethyl-2-hexanoylfuran-3-sulfonic acid, can enhance the compound's polarity and potentially its interaction with specific biological targets. rsc.org
Studies on the essential oil of Perilla frutescens, where this compound is a major component, have revealed a range of biological activities, including insecticidal, larvicidal, and repellent effects against mosquitoes like Culex pipiens pallens. mdpi.commdpi.com The larvicidal activity of this compound itself was found to be significant, with a lethal concentration (LC50) of 25 mg/L. mdpi.com Furthermore, research has demonstrated that this compound can act as a safener, mitigating the phytotoxicity of certain herbicides in rice seedlings. nih.govresearchgate.net This protective effect is attributed to the specific chemical structure of this compound. nih.govresearchgate.net
The following table summarizes the observed biological activities of this compound and some of its derivatives:
| Compound | Biological Activity | Source |
| This compound | Insecticidal, Larvicidal, Repellent | mdpi.commdpi.com |
| This compound | Herbicide Safener | nih.govresearchgate.net |
| 5-ethyl-2-hexanoylfuran-3-sulfonic acid | Putative Bioactive Compound | rsc.org |
Computational Chemistry in Structure-Activity Prediction
Computational methods, such as in-silico studies, are increasingly being used to predict the biological activity of this compound derivatives and to guide the design of new analogs. unair.ac.id These approaches can model the interaction of the compounds with biological targets, providing insights into the structural features that are crucial for activity.
For instance, molecular docking simulations can be employed to predict the binding affinity of different derivatives to a specific receptor or enzyme. By comparing the docking scores and binding modes of a series of analogs, researchers can identify key pharmacophoric features and design new compounds with improved activity. While specific computational studies focused solely on this compound are not extensively detailed in the provided results, the general application of these methods in drug discovery and the study of related heterocyclic compounds is well-established. unair.ac.id
Development of Novel Derivatives with Enhanced Bioactivity
The ultimate goal of SAR studies is to develop novel derivatives of this compound with enhanced or novel biological activities. For example, the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores is a promising strategy. researchgate.net
One area of active research is the development of this compound derivatives as potential therapeutic agents. The synthesis of decytospolide A and B, which are natural products containing a functionalized tetrahydropyran (B127337) ring, has utilized a this compound intermediate. nih.gov This highlights the potential of this compound as a versatile building block in the synthesis of complex and potentially bioactive molecules. nih.gov
Furthermore, the discovery that this compound can mitigate the phytotoxicity of herbicides opens up new avenues for its application in agriculture. nih.govresearchgate.net Research in this area is focused on identifying derivatives with even greater safener activity and a broader spectrum of action against different herbicides. researchgate.net The development of such derivatives could lead to more effective and environmentally friendly crop protection strategies.
Analytical Methodologies for the Characterization and Quantification of 2 Hexanoylfuran
Chromatographic Techniques
Chromatography is the cornerstone for separating 2-hexanoylfuran from other volatile and semi-volatile compounds present in a sample. The choice of technique often depends on the complexity of the matrix and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective method for the analysis of this compound. nih.govbvsalud.orgmdpi.com This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they are ionized, and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint. The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum to established libraries like the NIST database. nih.govnih.gov
GC-MS has been successfully employed to identify this compound in various plant essential oils, including those from Perilla frutescens (perilla), where it can be a major component. nih.govbvsalud.orgspkx.net.cn For instance, studies have reported its presence in perilla leaf, stem, and seed oils, with relative contents varying significantly depending on the plant part and origin. bvsalud.orgspkx.net.cnnih.gov It has also been identified in the volatile profiles of plum fruits and as a fungal volatile compound from Trichoderma harzianum. mdpi.comscispace.com
Table 1: Examples of GC-MS applications for the identification of this compound
| Sample Matrix | Reported Relative Content of this compound (%) | Reference |
| Perilla frutescens Essential Oil | 49.7 | nih.gov |
| Perilla frutescens Leaf Volatile Oil | 67.493 | bvsalud.org |
| Perilla frutescens Stem Volatile Oil | 70.473 | bvsalud.org |
| Perilla frutescens Essential Oil | 19.69 | mdpi.com |
| Perilla frutescens Essential Oil | 5.81 | nih.gov |
| Plum Fruits | Detected | mdpi.com |
| Trichoderma harzianum Culture | 5.08 | scispace.com |
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)
For exceptionally complex samples where one-dimensional GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers enhanced resolution. nih.govresearchgate.net This powerful technique utilizes two different capillary columns connected in series. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column for a second separation based on a different chemical property (e.g., polarity).
The result is a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. nih.govresearchgate.net The use of a time-of-flight mass spectrometer is advantageous due to its high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. GC×GC-TOFMS has been highlighted as a valuable tool for the trace analysis of flavor compounds in food and for identifying a wide range of compounds in complex biological samples. nih.govresearchgate.netbohrium.comnih.gov While specific studies focusing solely on this compound using this technique are not abundant, its application is well-suited for matrices where this compound is a minor component amongst a multitude of other volatiles.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is generally less common for the analysis of volatile compounds like this compound, as GC is better suited for such analytes. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While some furanic derivatives are analyzed by HPLC, particularly in contexts like the analysis of brandies or fatty acids, its application specifically for this compound is not well-documented in the reviewed literature. researchgate.netjasco-global.com One study mentions the use of HPLC for analyzing phenolic compounds in Perilla frutescens, but the focus was not on the volatile fraction containing this compound. nih.govd-nb.info
Spectroscopic Methods (e.g., NMR, IR, UV-Vis)
Spectroscopic methods provide crucial structural information for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for elucidating the complete chemical structure of a molecule. Both ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments within the this compound molecule, confirming the connectivity of the furan (B31954) ring and the hexanoyl side chain. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as an identification test for this compound. fao.org Studies have also utilized NMR to characterize derivatives or to monitor processes involving furan compounds. researchgate.netunh.edu
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would show characteristic absorption bands for the C=O (carbonyl) group of the ketone, as well as vibrations associated with the C-O-C and C=C bonds within the furan ring. nist.govreferencecitationanalysis.com The typical range for a carbonyl stretch in an unsaturated ketone is around 1685-1666 cm⁻¹. pressbooks.pub
UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. This compound, with its furan ring conjugated to the carbonyl group, would be expected to show characteristic absorbance in the UV region.
Advanced Sample Preparation Techniques
The effective analysis of this compound, especially at trace levels, often requires a preliminary step to extract and concentrate the analyte from the sample matrix.
Solid-Phase Microextraction (SPME) : SPME is a widely used, solvent-free sample preparation technique for volatile and semi-volatile compounds. nih.govsciencechina.cn It involves exposing a fused-silica fiber coated with a sorbent material to the headspace of a sample or directly immersing it in a liquid sample. nih.govmdpi.com The analytes adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. HS-SPME-GC-MS has been successfully used to analyze volatile compounds in various matrices, including plums and fermented pickles, where this compound was identified. mdpi.commdpi.com The choice of fiber coating is critical for efficient extraction. vscht.cz
Simultaneous Distillation-Extraction (SDE) : This technique is used for extracting volatile and semi-volatile compounds from aqueous samples. It combines steam distillation and solvent extraction into a single process, allowing for efficient recovery of essential oils from plant materials. One study used SDE to extract volatile oils from different parts of Perilla frutescens, followed by GC-MS analysis which identified this compound as a major component. spkx.net.cn
Hydrodistillation : This is a traditional method for extracting essential oils from plant materials. The plant material is boiled in water, and the resulting steam, carrying the volatile oils, is condensed and collected. This method has been used to obtain perilla essential oil for subsequent GC-MS analysis. nih.gov
Quantitative Analysis in Complex Biological and Environmental Matrices
Quantitative analysis involves determining the exact amount or concentration of this compound in a sample. This is typically achieved using chromatographic methods, often with an internal standard to ensure accuracy.
In GC-MS, quantification is performed by creating a calibration curve from standards of known concentrations. The peak area of this compound in the sample is then compared to this curve to determine its concentration. mdpi.com This approach has been used to determine the relative content of this compound in various essential oils and food products. bvsalud.orgnih.govmdpi.com For example, the relative percentage content of this compound in the volatile oils of perilla leaves and stems was determined by the peak area normalization method in GC-MS. bvsalud.org
Studies on the manufacturing of Wuyi Rougui tea have used widely targeted metabolomics, including GC-MS, to identify differential metabolites, including this compound, at various processing stages. spkx.net.cn Similarly, research into the formation of aroma compounds in food model systems has used SPME/GC-MS to quantify volatiles like this compound produced during thermal reactions. nih.govnih.gov The quantification in these complex biological matrices is essential for understanding its contribution to flavor and its changes during processing.
While specific studies on the quantification of this compound in environmental matrices were not prominent in the search results, the methodologies described, particularly HS-SPME-GC-MS, are well-suited for such applications due to their sensitivity and selectivity.
Ecological and Environmental Impact Research
Interactions with Non-Target Organisms in Ecosystems
The interaction of 2-Hexanoylfuran with organisms not directly involved in its primary ecological roles is a key aspect of its environmental impact. Ecotoxicological studies on furan-based compounds help to characterize the potential risks to a variety of life forms, from microbes to plants and animals.
General Ecotoxicity of Furan (B31954) Derivatives: A study assessing the environmental toxicology of fourteen different furan platform chemicals provides valuable data for this class of compounds. The research concluded that most of the tested furans were slightly toxic or practically nontoxic to the marine bacterium Aliivibrio fischeri and did not significantly inhibit the growth of the yeast Saccharomyces cerevisiae. rsc.org Furthermore, the majority of these compounds were found to be non-effective or even stimulating to the growth of dicotyledonous plants like Lepidium sativum (cress) and Sinapis alba (white mustard). rsc.org This suggests that furan derivatives, likely including this compound, may have a relatively low direct toxicity to a range of non-target microbial and plant species at typical environmental concentrations.
Table 1: Ecotoxicological Profile of Representative Furan Platform Chemicals
| Test Organism | Endpoint | General Finding for Furan Derivatives rsc.org |
|---|---|---|
| Aliivibrio fischeri (Marine Bacterium) | Bioluminescence Inhibition | Slightly toxic to practically nontoxic |
| Raphidocelis subcapitata (Freshwater Algae) | Growth Inhibition | Data varies by specific furan compound |
| Lepidium sativum (Cress) | Growth Inhibition | Largely non-effective or stimulatory |
| Sinapis alba (White Mustard) | Growth Inhibition | Largely non-effective or stimulatory |
| Saccharomyces cerevisiae (Yeast) | Growth Inhibition | Insignificant inhibition |
Metabolic Concerns and Genotoxicity: Despite the generally low acute toxicity, concerns have been raised by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) regarding the metabolic fate of furan-containing compounds used as flavouring agents. inchem.orgwho.int The parent compound, furan, is a known carcinogen that can be metabolized in vivo to a reactive intermediate, cis-2-ene-1,4-dicarbonyl, which can bind to cellular macromolecules and cause genotoxicity. inchem.org This raises a concern that other furan derivatives, including this compound, could potentially be metabolized in a similar way, forming reactive metabolites. inchem.orgwho.intnih.gov JECFA has noted a lack of specific data on the metabolism and potential genotoxicity of this group of compounds, highlighting an area where further research is needed to fully assess the risk to organisms that may be chronically exposed. inchem.orgwho.int
Ecological Roles in Plant-Insect Interactions
Volatile organic compounds (VOCs) are a primary medium of communication in the natural world, and this compound, as a naturally occurring plant volatile, plays a role in the complex chemical language of plant-insect interactions. nih.gov These interactions are mediated by semiochemicals, which are signaling molecules that affect the behavior of other organisms. bioprotectionportal.comwikipedia.orgplantprotection.pl
This compound as a Semiochemical: this compound has been identified in plants such as Magnolia officinalis and Perilla frutescens. nih.gov Plants release a vast array of VOCs to defend against herbivores, attract pollinators, or signal to other plants. nih.govresearchgate.net These chemicals are classified as allelochemicals when they facilitate communication between different species. bioprotectionportal.complantprotection.pl The role of a specific plant volatile can be as an attractant, a repellent, or an oviposition deterrent.
Research on structurally similar furan derivatives provides strong evidence for the potential ecological functions of this compound. For example, 2-pentylfuran (B1212448), which has a slightly shorter alkyl chain, has been identified as a potent repellent for the invasive fruit pest Drosophila suzukii (spotted-wing drosophila). nih.gov In field experiments, 2-pentylfuran significantly reduced fruit infestation by deterring the flies from laying eggs. nih.gov Conversely, other furanone derivatives have been developed and patented as powerful attractants for pests like cockroaches. google.com This demonstrates that small variations in the structure of furan compounds can lead to vastly different behavioral responses in insects.
Table 2: Documented Roles of Furan Derivatives in Insect Interactions
| Compound | Insect Species | Observed Role | Reference |
|---|---|---|---|
| 2-Pentylfuran | Drosophila suzukii (Spotted-wing drosophila) | Repellent, Oviposition Deterrent | nih.gov |
| Furaneol (a furanone derivative) | Cockroaches | Attractant | google.com |
The specific role of this compound in the ecology of the plants that produce it remains a subject for further investigation. It may act as a key component of the plant's direct defense by repelling herbivores, or as part of an indirect defense strategy by attracting natural enemies of those herbivores. conservationevidence.com Understanding these nuanced roles is essential for appreciating the intricate chemical ecology of plant communities.
Toxicological Research and Safety Assessments
In Vitro and In Vivo Toxicity Studies
Toxicological evaluations of 2-Hexanoylfuran have been conducted through various in vitro and in vivo models to determine its potential effects on biological systems. These studies are crucial for understanding the compound's safety profile, particularly concerning its presence in essential oils and its use as a flavouring agent and agricultural chemical.
Assessment of Toxicity to Aquatic Organisms (e.g., Zebrafish)
The zebrafish (Danio rerio) embryo is a common model for assessing the acute toxicity of chemical compounds in aquatic environments. scielo.br Research has demonstrated that this compound and its derivatives exhibit low acute toxicity in this model.
In one study, derivatives of this compound were evaluated for their 96-hour acute toxicity on zebrafish embryos. The results indicated very low acute toxicities, with Lethal Concentration 50% (LC50) values significantly higher than other tested compounds like the commercial safener dichlormid. researchgate.net For instance, a derivative of this compound showed an LC50 value of 38.29 mg/L. researchgate.net Another study noted that while this compound, as a component of Perilla frutescens essential oil, had certain toxic effects on zebrafish, these were not detailed as being significant. researchgate.net
These findings suggest a low risk to aquatic life at typical environmental concentrations, particularly when used as a safener to mitigate the phytotoxicity of herbicides. researchgate.netresearchgate.net
Emerging Research Areas and Future Directions
Investigation of Metabolomic and Proteomic Responses to 2-Hexanoylfuran
The fields of metabolomics and proteomics, which involve the large-scale study of small molecules (metabolites) and proteins, respectively, offer powerful tools to understand the complex biological impacts of specific compounds. d-nb.infonih.gov Future research is geared towards understanding how exposure to this compound alters the metabolome and proteome of various organisms. Such studies are critical for elucidating the mechanisms behind its biological activities.
Investigating the metabolomic and proteomic shifts in microorganisms, insects, or plant cells exposed to this compound could reveal the specific pathways it affects. For instance, in a pest insect, changes in protein expression could point to neurotoxic mechanisms or disruption of key metabolic processes. In a plant, it might trigger defense-related protein and metabolite production. These "omics" approaches can identify previously unknown interactions and provide a more holistic view of the compound's biological footprint. d-nb.info
Table 1: Potential Focus Areas for Omics Research on this compound
| Omics Discipline | Organism/System | Potential Research Question | Rationale |
| Metabolomics | Pest Insects (e.g., Culex pipiens) | How does this compound alter the insect's metabolic profile prior to mortality? | To identify the specific metabolic pathways (e.g., energy production, detoxification) disrupted by the compound. |
| Proteomics | Plant Pathogenic Fungi | Which proteins related to cell wall integrity or virulence are up- or down-regulated upon exposure? | To understand the mechanism of its antifungal action and potential for disease control. |
| Metabolomics | Human Cell Lines | What are the metabolic byproducts of this compound in vitro? | To explore its biotransformation and potential bioactivities relevant to human health. |
| Proteomics | Plant Systems (Perilla frutescens) | How does the endogenous level of this compound correlate with the expression of defense-related proteins? | To clarify its natural role in plant defense and stress response mechanisms. |
By integrating these datasets, researchers can build comprehensive models of how this compound functions at a molecular level, paving the way for more targeted applications. nih.gov
Application in Sustainable Agriculture and Biopesticide Development
A significant and promising area of research for this compound is in sustainable agriculture, specifically as a biopesticide. numberanalytics.com Biopesticides, derived from natural sources like plants, are increasingly sought after as alternatives to synthetic chemical pesticides due to their lower environmental impact and reduced risk to non-target organisms. utkarshagro.com
Research has already demonstrated the insecticidal properties of essential oils containing this compound. Notably, oil from Perilla frutescens, where this compound is a major component, has shown efficacy against mosquitoes like Culex pipiens pallens. mdpi.com This suggests that this compound is a key active ingredient responsible for the oil's pesticidal effects. mdpi.com Its potential lies in developing targeted, plant-based biopesticides that can be integrated into pest management programs, reducing reliance on synthetic chemicals. cabi.orgagroecology-europe.org
Future research will likely focus on:
Formulation Technology: Developing stable and effective formulations of this compound for field application.
Spectrum of Activity: Testing its efficacy against a wider range of agricultural pests, including insects, mites, and fungal pathogens.
Mode of Action: Detailed studies to pinpoint its exact mechanism of toxicity in pests, which can help manage potential resistance.
The development of this compound as a biopesticide aligns with the growing global demand for safer and more sustainable food production systems. utkarshagro.comresearchgate.net
Integration into Advanced Materials Science
The furanic structure within this compound makes it a candidate for integration into advanced materials science. Furan-based compounds are recognized for their potential as renewable building blocks for polymers and other functional materials. The unique properties of the furan (B31954) ring can be harnessed to create novel materials with desirable characteristics.
One area of exploration is the creation of oleo-furan surfactants. Research on similar molecules, such as 2-dodecanoyl furan, has shown that furan-based ketones can be produced from the cross-ketonization of biomass-derived furoic acid and fatty acids. rsc.org These resulting molecules have both a polar (furan-ketone) head and a non-polar (alkyl chain) tail, making them effective surfactants. Surfactants are critical components in detergents, emulsifiers, and foaming agents. Developing them from renewable biomass sources like this compound offers a sustainable alternative to petroleum-based products. rsc.org
Additionally, the chemical properties of this compound make it a valuable compound for chemical research, which can lead to the synthesis of novel compounds and the exploration of their applications in materials science. lookchem.comthegoodscentscompany.com Its potential use in screening for new solid forms of active agents, including electronic and structural materials, is another avenue for future research. google.com
Exploration in Pharmaceutical and Nutraceutical Development
The presence of this compound in medicinal plants like Perilla frutescens suggests its potential for pharmaceutical and nutraceutical applications. nih.govsci-hub.se Perilla has a long history in traditional medicine for treating various ailments, and modern research is beginning to validate these uses by identifying its active phytochemicals. nih.govsci-hub.se
Future research directions include:
Bioactivity Screening: Systematically testing this compound for various pharmacological activities, such as antioxidant capacity, anti-inflammatory effects, and antimicrobial efficacy against human pathogens.
Mechanism of Action: If bioactivity is confirmed, subsequent studies would focus on the molecular mechanisms involved, potentially using the metabolomic and proteomic approaches described earlier.
Nutraceutical Potential: Investigating its role as a functional ingredient in foods or dietary supplements designed to enhance health and well-being. researchgate.net The use of related furan compounds in the development of active pharmaceutical ingredients further supports this line of inquiry. google.com
The outcomes of this research could be highly valuable to the pharmaceutical and nutraceutical industries, potentially leading to the development of new health-promoting products derived from natural sources. researchgate.net
Q & A
Basic Research Questions
Q. How can 2-Hexanoylfuran be identified and quantified in natural extracts using analytical chemistry techniques?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying this compound in plant extracts like Perilla frutescens. Solid-phase microextraction (SPME) coupled with GC-MS allows for sensitive detection of volatile compounds, with retention indices and mass spectra matching against reference libraries (e.g., NIST Chemistry WebBook) ensuring accurate identification . Quantification involves integrating peak areas relative to internal standards, calibrated using pure synthetic this compound.
Q. What are the natural sources of this compound, and how is it isolated for laboratory studies?
- Methodological Answer : this compound is predominantly found in Perilla frutescens essential oils, where it constitutes up to 69.88% of volatile components . Isolation involves steam distillation or hydrodistillation of plant material, followed by liquid-liquid extraction using non-polar solvents (e.g., hexane). Purity is enhanced via fractional distillation or preparative GC. Researchers must account for geographic and climatic factors affecting compound concentration .
Q. What experimental protocols are recommended for synthesizing this compound in a laboratory setting?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation, where furan reacts with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize side products. Post-synthesis purification employs column chromatography with silica gel and hexane/ethyl acetate gradients. Purity validation requires NMR (¹H/¹³C) and GC-MS analysis .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in synthetic pathways while addressing scalability challenges?
- Methodological Answer : Yield optimization involves kinetic and thermodynamic studies of the acylation reaction. Design of Experiments (DoE) approaches, such as response surface methodology, can identify critical factors (e.g., catalyst concentration, reaction time). Scalability requires transitioning from batch to flow chemistry systems, ensuring consistent heat/mass transfer. Computational modeling (e.g., DFT calculations) aids in predicting reaction pathways and intermediates .
Q. How should contradictory data on this compound concentration in Perilla frutescens across studies be reconciled?
- Methodological Answer : Discrepancies often arise from variations in extraction methods (e.g., SPME vs. steam distillation), plant genotypes, or environmental conditions. Meta-analysis of published data should include normalization to internal standards and statistical tests (e.g., ANOVA) to assess significance. Controlled cultivation studies under standardized conditions are critical for isolating confounding variables .
Q. What methodologies are appropriate for assessing the ecological impact of this compound in agricultural or environmental systems?
- Methodological Answer : Ecotoxicity assays (e.g., Daphnia magna immobilization tests) and soil microbial activity studies (via respirometry) evaluate acute and chronic effects. Environmental fate studies employ high-performance liquid chromatography (HPLC) to track degradation kinetics under varying pH and UV exposure. Lifecycle assessment (LCA) models integrate these data to predict ecological footprints .
Q. How can researchers design experiments to investigate the thermal stability of this compound under storage and processing conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpy changes. Accelerated stability testing involves storing samples at elevated temperatures (40–60°C) and monitoring degradation via GC-MS. Kinetic modeling (e.g., Arrhenius equations) extrapolates long-term stability from short-term data .
Q. What statistical models are suitable for analyzing synergistic effects of this compound in multi-component mixtures?
- Methodological Answer : Fractional factorial designs or mixture analysis (e.g., Scheffé models) identify interactions between this compound and co-occurring compounds (e.g., terpenes). Dose-response matrices combined with principal component analysis (PCA) reveal non-linear synergies. Machine learning algorithms (e.g., random forests) can predict bioactivity patterns in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
